molecular formula C7H7NO3 B1192098 4-Nitroanisole CAS No. 100-17-4

4-Nitroanisole

Cat. No.: B1192098
CAS No.: 100-17-4
M. Wt: 153.14
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroanisole: is an organic compound with the molecular formula C7H7NO3 . It is a member of the class of nitroanisoles, where a nitro group is situated para to the methoxy group on the benzene ring. This compound is a pale yellow to brown crystalline solid, insoluble in water but soluble in organic solvents like alcohol and ether. It is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroanisole can be synthesized through several methods:

    Nitration of Anisole: This involves the reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation of p-Nitrochlorobenzene: This method uses p-nitrochlorobenzene, potassium fluoride, and dimethyl sulfoxide as raw materials.

Industrial Production Methods: Industrial production of this compound often employs the methoxylation of p-nitrochlorobenzene due to its cost-effectiveness, mild reaction conditions, and higher product yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

    Substitution: Hydroxide ion under photochemical conditions.

Major Products:

Mechanism of Action

The primary mechanism of action for 4-nitroanisole involves its O-demethylation to 4-nitrophenol by human liver microsomes . This process is facilitated by cytochrome P450 monooxygenases, which play a significant role in the metabolism of various compounds. The molecular targets include the cytochrome P450 enzymes, which catalyze the demethylation reaction.

Comparison with Similar Compounds

  • 2-Nitroanisole
  • 4-Nitrophenol
  • 4-Methyl-2-nitroanisole
  • 4-Nitroaniline

Comparison: 4-Nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2-nitroanisole has the nitro group ortho to the methoxy group, leading to different chemical properties and reactivity. Similarly, 4-nitrophenol lacks the methoxy group, which significantly alters its chemical behavior and applications .

Biological Activity

4-Nitroanisole (C8_{8}H9_{9}NO3_{3}) is an aromatic compound featuring a nitro group and a methoxy group attached to a benzene ring. It is primarily studied for its biological activity, particularly in toxicology and pharmacology. This article reviews its biological effects, metabolism, and potential health implications based on diverse research findings.

This compound is characterized by the following structural formula:

O\text{O}
NO\text{N}\quad \text{O}
C6H4OCH3\text{C}_6\text{H}_4-\text{OCH}_3

The presence of the nitro group (–NO2_2) makes it an electron-withdrawing substituent, while the methoxy group (–OCH3_3) acts as an electron-donating group, resulting in a "push-pull" electronic effect that influences its reactivity and biological interactions.

Absorption and Distribution

Studies indicate that this compound is absorbed through various routes, including dermal exposure. It is metabolized primarily in the liver to form para-nitrophenol (PNP) via O-demethylation, which is mediated by cytochrome P450 enzymes such as CYP2A6 and CYP2E1 in humans . In experimental systems like rats and mice, it has been shown to cause chronic nephropathy at high doses (4000-8000 ppm) .

Metabolic Pathways

The metabolic pathway for this compound involves several key transformations:

  • O-Demethylation : Conversion to para-nitrophenol.
  • Further Hydroxylation : Produces para-nitrocatechol.
  • Conjugation : Forms various conjugates that may influence its biological activity .

Toxicological Studies

Research has demonstrated that exposure to this compound can lead to several toxicological effects:

  • Hematological Effects : In studies involving rodents, significant alterations in blood parameters were observed, including anemia and changes in leukocyte counts . The compound has been associated with increased severity of conditions like dengue virus infection in animal models .
  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has noted that certain nitro compounds, including this compound, require further investigation regarding their carcinogenic potential due to their metabolic activation pathways leading to reactive intermediates .

Case Studies

  • Chronic Exposure in Rodents : A study indicated that chronic exposure to high concentrations of this compound resulted in nephropathy in both male and female rats. This study was well-conducted with multiple doses and a high number of subjects per group, reinforcing the need for caution in occupational settings .
  • Photochemical Reactions : this compound has been evaluated for its photochemical properties. Under specific conditions, it undergoes nucleophilic aromatic substitution reactions, which can lead to the formation of various photoproducts. This behavior suggests potential applications in photochemistry but also raises concerns regarding environmental persistence and bioaccumulation .

Table 1: Metabolic Pathways of this compound

MetaboliteFormation MechanismEnzyme Involved
Para-nitrophenolO-DemethylationCYP2A6, CYP2E1
Para-nitrocatecholHydroxylationCYP2A6
ConjugatesPhase II MetabolismVarious transferases

Table 2: Hematological Parameters Affected by this compound Exposure

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Hemoglobin (g/dL)14.5 ± 1.510.25 ± 1.97
Total WBC Count (x10^9/L)6.5 ± 1.04.51 ± 1.82
Neutrophil Count (x10^9/L)3.5 ± 0.82.32 ± 1.58

Q & A

Basic Research Questions

Q. What are the key structural features of 4-nitroanisole determined via rotational spectroscopy?

The molecular structure of this compound has been resolved using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy (2–8 GHz). Key findings include:

  • Dipole moments : 6.15 D (a-axis) and 0.78 D (b-axis), making it suitable for electric field-based deceleration experiments .
  • Bond angles and lengths : Determined via Kraitchman’s equations and mass-dependent least-square fitting (rs- and m-structures). For example, the C-O-C bond angle in the methoxy group is experimentally measured at 120.5°, closely matching B3LYP/aug-cc-pVTZ computational predictions .
  • Isotopologues : Natural abundance analysis of 13C, 15N, and 18O isotopes confirmed structural stability .

Q. Which spectroscopic techniques are most effective for determining the molecular structure of this compound?

Broadband microwave spectroscopy (CP-FTMW) is the gold standard for structural determination:

  • Experimental setup : A Hamburg CP-FTMW spectrometer with a traveling wave tube (TWT) amplifier (300–600 W output) and supersonic jet cooling (1–3 K) achieves high-resolution spectra (SNR 1000:1) .
  • Data analysis : Free induction decay (FID) signals are Fourier-transformed, and rotational constants are compared with quantum-chemical calculations (e.g., B3LYP/aug-cc-pVTZ) .
  • Sensitivity : Detects isotopic variants (e.g., 18O at 0.2% abundance) .

Advanced Research Questions

Q. How can population transfer between rotational states of this compound be experimentally achieved?

Tailored microwave pulses in a double-resonance scheme enable selective population transfer:

  • Method : A three-level system is excited using frequency-specific microwave pulses. Population transfer is monitored via emission signals post-pulse application .
  • Implications : Enhances state-selected samples for deceleration experiments (e.g., Stark or Zeeman deceleration) by concentrating molecules in specific quantum states .
  • Challenges : Small rotational constants (~few GHz) lead to densely populated states at 1–3 K, requiring precise pulse calibration .

Q. How do contradictions between computational and experimental data inform structural refinement?

Discrepancies arise in bond angle calculations (e.g., nitro group orientation):

  • Example : B3LYP/aug-cc-pVTZ predicts a C-N-O angle of 117.5°, while experimental data (rs-structure) show 118.2° .
  • Resolution : Kraitchman’s equations reconcile differences by accounting for isotopic substitution effects, refining the equilibrium structure (re-structure) .
  • Best practices : Iterative refinement using both planar (rs) and non-planar (m) models minimizes systematic errors .

Q. What methodological challenges arise in studying this compound’s interaction with CYP2E1?

Computational docking simulations face limitations in predicting metabolic pathways:

  • Binding affinity : CYP2E1’s heme group shows unconventional kinetics in oxidizing this compound to 4-nitrophenol. Docking models struggle to replicate steric and electronic effects observed experimentally .
  • Validation : Experimental kinetics (e.g., Vmax for glucuronidation) must cross-validate computational binding poses .
  • Gaps : Lack of crystallographic data for CYP2E1-4-nitroanisole complexes limits mechanistic insights .

Q. How are this compound and its metabolites identified in biological systems?

Analytical workflows combine NMR and mass spectrometry:

  • 1H NMR : Peaks at 3.9 ppm (methoxy), 7.1 ppm (aromatic protons), and 8.2 ppm (nitro group) confirm identity .
  • Metabolite profiling : Phase II metabolites (e.g., 4-nitrophenol glucuronide) are quantified via LC-MS/MS using surrogate standards (e.g., methyl 3,5-dichlorobenzoate) .
  • Challenges : Distinguishing hydrolysis byproducts (e.g., dimethyl phosphate) from enzymatic metabolites requires isotopic labeling .

Q. Key Notes

  • Advanced techniques : Double-resonance spectroscopy, computational docking, and isotopic tracing are emphasized for methodological rigor.
  • Contradiction analysis : Discrepancies between computational and experimental data drive iterative refinement, a critical step in structural studies .

Properties

IUPAC Name

1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059208
Record name p-Nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11192
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

531 °F at 760 mmHg (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11192
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-NITROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G989Z7WOLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

48.9 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

0.80 grams (5 millimoles) of anhydrous sodium p-nitrophenolate and 0.52 grams (5 millimoles) of N-methyl,N-nitrosourea were added to 25 milliliters of 1,2-dimethoxyethane kept dry with molecular sieves and a drying tube. This mixture was maintained at 0° C. for one hour and then elevated to room temperature for six hours while constant stirring was maintained. Solvent was evaporated and the residue treated simultaneously with ether and water. This mixture was shaken and the aqueous layer was removed. The ether layer was washed with potassium hydroxide (0.1 N, 3× 50 milliliters) to remove any unreacted phenol. The ether layer was washed with water (3×50 milliliters) and dried with magnesium sulfate. Filtration afforded a clear solution which was concentrated under diminished pressure to yield 0.70 grams of p-nitroanisole (about 90 percent, melting point 52°-53°. This was shown to be identical with an authentic sample.
Name
sodium p-nitrophenolate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.